3-Biphenylacetic acid, 5-fluoro-
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Overview
Description
3-Biphenylacetic acid, 5-fluoro- is a fluorinated derivative of biphenylacetic acid. This compound is characterized by the presence of a fluorine atom at the 5th position of the biphenyl ring. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Biphenylacetic acid, 5-fluoro- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various fluorinated compounds .
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and reaction conditions can be tailored to achieve the desired product efficiently .
Chemical Reactions Analysis
3-Biphenylacetic acid, 5-fluoro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Biphenylacetic acid, 5-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their stability and bioavailability.
Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of materials with enhanced properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 5-fluoro- involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. This can result in the modulation of various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
3-Biphenylacetic acid, 5-fluoro- can be compared with other similar fluorinated compounds, such as:
5-Fluorouracil: A widely used antimetabolite in cancer treatment.
Fluorinated Pyridines: Used in various biological and industrial applications.
The uniqueness of 3-Biphenylacetic acid, 5-fluoro- lies in its specific structure and the presence of the fluorine atom at the 5th position, which imparts distinct properties compared to other fluorinated compounds .
Properties
CAS No. |
75852-54-9 |
---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(3-fluoro-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,16,17) |
InChI Key |
JGBOWITUOMPRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)F |
Origin of Product |
United States |
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